molecular formula C5H10ClF2N B13569721 (3S,5S)-3,5-difluoropiperidine;hydrochloride

(3S,5S)-3,5-difluoropiperidine;hydrochloride

Cat. No.: B13569721
M. Wt: 157.59 g/mol
InChI Key: AHGKXYJWIFNPNB-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-3,5-difluoropiperidine;hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The addition of fluorine atoms at the 3 and 5 positions of the piperidine ring, along with the hydrochloride salt form, gives this compound unique properties that make it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C5H10ClF2N

Molecular Weight

157.59 g/mol

IUPAC Name

(3S,5S)-3,5-difluoropiperidine;hydrochloride

InChI

InChI=1S/C5H9F2N.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,8H,1-3H2;1H/t4-,5-;/m0./s1

InChI Key

AHGKXYJWIFNPNB-FHAQVOQBSA-N

Isomeric SMILES

C1[C@@H](CNC[C@H]1F)F.Cl

Canonical SMILES

C1C(CNCC1F)F.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route from Chiral Pyroglutaminol

This method, elaborated in a 2022 medicinal chemistry study, involves the following key steps:

  • Starting Material : Enantiopure S- or R-pyroglutaminol.
  • Bicyclic Intermediate Formation : Condensation with benzaldehyde under acid catalysis forms bicyclic intermediate.
  • Alkylation : Treatment with iodomethane yields a mixture of cis- and trans-isomers (major cis, minor trans).
  • Isolation : Separation of trans-isomer by column chromatography.
  • Reduction and Ring Expansion : LiAlH4 reduction followed by trifluoroacetic anhydride/triethylamine treatment to achieve ring expansion preserving stereochemistry.
  • Debenzylation : Pd-catalyzed hydrogenation to yield the trans-piperidine core.
  • Final Functionalization : Introduction of difluoro substituents and conversion to hydrochloride salt.

This route allows access to the (3S,5S) stereochemistry required for the target compound.

Cyclization of Difluoro Amines

An alternative approach involves:

  • Starting from 2,2-difluoro-4-pentenylamines.
  • Inducing cyclization via N-halosuccinimide to form 5-halo-3,3-difluoropiperidines.
  • Subsequent transformations yield 5-amino-3,3-difluoropiperidines, which can be elaborated to the desired 3,5-difluoropiperidine derivatives.

This method emphasizes the use of halogen-induced cyclization to build the fluorinated piperidine ring efficiently.

Preparation of Hydrochloride Salt

The hydrochloride salt form is typically prepared by treating the free base (3S,5S)-3,5-difluoropiperidine with hydrochloric acid under controlled conditions, yielding the stable crystalline salt suitable for pharmaceutical applications.

Reaction Conditions and Optimization

Base Selection and Solvent Effects in SNAr Reactions

In nucleophilic aromatic substitution (SNAr) reactions involving fluorinated piperidines, base choice and solvent significantly affect yields and stereochemical outcomes. For example, in related aromatic substitution reactions:

Base Solvent Temperature Conversion (%) Notes
Potassium carbonate DMF, DMSO, NMP 90–120 °C 70–81 High yield and purity
Sodium carbonate DMF 90 °C ~80 Good conversion
Sodium hydroxide DMF 90 °C 74–75 Slightly lower yield

These conditions are optimized to maintain stereochemical integrity and maximize yield.

Purification

Purification typically involves:

  • Acidification to pH 5–7 to quench the reaction.
  • Extraction with hydrophobic solvents like toluene.
  • Removal of solvents under reduced pressure.
  • Recrystallization from solvents such as petroleum ether to achieve >99.8% purity.

Yields range from 72% to 81% depending on reaction conditions and base used.

Summary Table of Preparation Methods

Step Description Conditions/Notes Reference
Starting material Enantiopure pyroglutaminol or difluoro amino precursors Commercially available or synthesized from chiral sources
Cyclization N-halosuccinimide induced or acid-catalyzed condensation Room temperature to 90 °C, nitrogen atmosphere
Alkylation and ring expansion Alkylation with iodomethane; ring expansion with trifluoroacetic anhydride and triethylamine Control of stereochemistry to obtain trans-isomer
Debenzylation Pd-catalyzed hydrogenation Yields trans-piperidine core
Fluorination Introduction of fluorine atoms at 3,5 positions Via electrophilic or nucleophilic fluorination methods
Salt formation Treatment with hydrochloric acid to form hydrochloride salt Controlled pH, extraction, recrystallization for purity

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3,5-difluoropiperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives with different functional groups.

Scientific Research Applications

(3S,5S)-3,5-difluoropiperidine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5S)-3,5-difluoropiperidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-3,5-difluoropiperidine: The non-hydrochloride form of the compound.

    3,5-difluoropiperidine: A similar compound without the stereochemistry specified.

    Piperidine: The parent compound without fluorine substitution.

Uniqueness

The presence of fluorine atoms at the 3 and 5 positions, along with the specific stereochemistry, gives (3S,5S)-3,5-difluoropiperidine;hydrochloride unique properties such as increased stability, enhanced binding affinity, and specific reactivity patterns. These characteristics make it distinct from other piperidine derivatives and valuable for specialized applications.

Biological Activity

(3S,5S)-3,5-difluoropiperidine hydrochloride is a fluorinated derivative of piperidine characterized by its unique stereochemistry. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of fluorine atoms at the 3 and 5 positions enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various pharmacological applications.

  • Molecular Formula : C5_5H10_{10}ClF2_2N
  • Molecular Weight : 157.6 g/mol
  • CAS Number : 2742623-56-7
  • Purity : ≥95%
PropertyValue
Molecular FormulaC5_5H10_{10}ClF2_2N
Molecular Weight157.6 g/mol
CAS Number2742623-56-7
Purity≥95%

The biological activity of (3S,5S)-3,5-difluoropiperidine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate signal transduction pathways and influence metabolic processes. Studies suggest that it may act as an inhibitor or activator of specific biological targets, leading to diverse pharmacological effects.

Pharmacokinetics and Binding Affinity

Research has shown that (3S,5S)-3,5-difluoropiperidine hydrochloride exhibits improved binding affinity to certain receptors compared to non-fluorinated analogs. For instance, studies indicate that the introduction of fluorine atoms significantly enhances the potency of compounds targeting specific biological pathways.

In a study examining structure-activity relationships (SAR), it was found that compounds incorporating (3S,5S)-3,5-difluoropiperidine demonstrated a notable increase in binding affinity to the BCL6 BTB domain, with IC50_{50} values reaching sub-nanomolar concentrations .

Case Studies

  • BCL6 Degradation : In vivo studies demonstrated that (3S,5S)-3,5-difluoropiperidine hydrochloride derivatives could induce significant degradation of the BCL6 protein, which is implicated in various cancers. The most potent derivatives exhibited over 90% degradation efficiency in cellular assays .
  • Neurotransmitter Receptor Interaction : Preliminary investigations have suggested that this compound may interact with neurotransmitter receptors involved in cell signaling and neurotransmission pathways. Its structural characteristics allow for potential modulation of receptor activity.

Applications in Drug Development

(3S,5S)-3,5-difluoropiperidine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical active ingredients (APIs). Its unique properties enable the development of novel therapeutic agents targeting various diseases:

  • Anticancer Agents : Its ability to target BCL6 makes it a promising candidate for developing anticancer therapies.
  • Neurological Disorders : Potential interactions with neurotransmitter systems suggest applications in treating neurological conditions.

Comparison with Similar Compounds

The biological activity of (3S,5S)-3,5-difluoropiperidine can be contrasted with its stereoisomers and related compounds:

Compound NameStructureBiological Activity
(3R,5R)-3,5-difluoropiperidineStereoisomerDifferent binding affinity and activity
trans-3,5-difluoropiperidineRelated CompoundSimilar applications but distinct properties

Q & A

Q. What are the optimized synthetic routes for (3S,5S)-3,5-difluoropiperidine hydrochloride, and how do they compare to traditional methods?

A two-step dearomatization-hydrogenation process has been developed to synthesize (3S,5S)-3,5-difluoropiperidine hydrochloride, replacing a previous six-step method. This approach uses trifluoroacetamide (TFA) protection, followed by deprotection to yield the compound in 72% yield with >99:1 diastereoselectivity. Key advantages include reduced synthetic complexity and improved scalability, as demonstrated by gram-scale production (1.57 g) .

Q. How is NMR spectroscopy utilized to confirm stereochemistry and fluorine atom arrangement in this compound?

1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for verifying the cis-3,5-difluoro configuration and axial preference of fluorine atoms. Coupling constants and splitting patterns distinguish axial vs. equatorial fluorine positions. For example, the 1,3-diaxial interaction between fluorine and the protonated amine (NH+^+) generates distinct NOE correlations and chemical shifts, consistent with charge-dipole stabilization (C–F⋯HN+^+) .

Q. Why is fluorination at the 3 and 5 positions of the piperidine ring significant in drug discovery?

Fluorination enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration and target binding. The cis-3,5-difluoro configuration introduces steric and electronic effects that modulate receptor affinity, as seen in analogs used as kinase inhibitors or neuropharmacological agents .

Q. What analytical techniques beyond NMR are essential for characterizing this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight and purity, while X-ray crystallography (if applicable) resolves absolute stereochemistry. Polarimetry or chiral HPLC can validate enantiomeric excess, and IR spectroscopy identifies hydrogen-bonding interactions involving the hydrochloride salt .

Advanced Research Questions

Q. How can diastereoselectivity be maximized during synthesis of (3S,5S)-3,5-difluoropiperidine hydrochloride?

Diastereoselectivity (>99:1) is achieved through stereoelectronic control in the hydrogenation step. Using palladium-on-carbon (Pd/C) under H2_2 pressure ensures selective reduction of the intermediate enamine. Solvent choice (e.g., MeOH/EtOAc) and temperature gradients further suppress racemization .

Q. What computational models predict the conformational stability of fluorinated piperidines?

Density Functional Theory (DFT) calculates energy minima for axial vs. equatorial fluorine arrangements. Molecular dynamics (MD) simulations incorporating solvent effects and charge-dipole interactions (C–F⋯HN+^+) replicate experimental NMR observations, aiding in rational design of derivatives with tailored bioavailability .

Q. How do charge-dipole interactions influence the compound’s crystal packing and solubility?

The axial fluorine atoms engage in C–F⋯HN+^+ interactions with the protonated amine, stabilizing a chair conformation. This network increases lattice energy, reducing solubility in non-polar solvents. Polar solvents like water or DMSO disrupt these interactions, improving dissolution .

Q. What challenges arise in scaling up the synthesis, and how are they mitigated?

Gram-scale production requires strict control of reaction exotherms and catalyst loading. Continuous-flow hydrogenation systems enhance safety and consistency. Post-synthesis, recrystallization from MeOH/EtOAc removes Pd residues while maintaining >99% purity .

Q. How does the spatial arrangement of fluorine atoms affect intermolecular interactions in biological systems?

The 1,3-diaxial fluorine alignment creates a polarized region that interacts with target enzymes (e.g., kinases) via halogen bonding. This geometry mimics natural substrates, enhancing binding specificity. Mutagenesis studies and molecular docking validate these interactions .

Q. What strategies stabilize hygroscopic hydrochloride salts during formulation?

Lyophilization or co-crystallization with counterions (e.g., citrate) reduces hygroscopicity. Storage under inert gas (N2_2) in desiccators prevents deliquescence. Dynamic vapor sorption (DVS) analysis quantifies moisture uptake to optimize storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.